molecular formula C39H62O14 B8262725 Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1-->2)-beta-D-glucopyranoside

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1-->2)-beta-D-glucopyranoside

Cat. No.: B8262725
M. Wt: 754.9 g/mol
InChI Key: DGFVATVOFRGGFO-UHFFFAOYSA-N
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Description

Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1→2)-beta-D-glucopyranoside is a steroidal saponin characterized by the aglycone ophiogenin, a spirostanol-type steroid, substituted at the C-3 position with a disaccharide moiety. The glycosylation consists of alpha-L-rhamnose linked (1→2) to beta-D-glucose (Figure 1). This compound was isolated from sulfur-fumigated herbs and structurally elucidated via ESI-MS and NMR spectroscopy . Steroidal saponins like this are notable for their diverse biological activities, including anti-inflammatory and cytotoxic effects, though specific data for this compound remain understudied.

Properties

IUPAC Name

2-[2-(2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFVATVOFRGGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside involves the extraction of the compound from the roots of Ophiopogon japonicus . The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield ophiogenin and the corresponding sugars.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Scientific Research Applications

Cardiovascular Research

Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-glucopyranoside shows promise in cardiovascular research. Studies indicate that it can modulate pathways involved in cardiovascular function, potentially offering therapeutic benefits for conditions such as hypertension and heart failure. Its mechanism of action may involve the modulation of nitric oxide pathways and calcium signaling .

Anti-Infective Properties

This compound exhibits significant anti-infective activity against various pathogens:

  • Bacterial Infections : Effective against strains of Escherichia coli and Staphylococcus aureus.
  • Viral Infections : Demonstrated antiviral activity against influenza virus and herpes simplex virus (HSV) .

Modulation of Cellular Processes

Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-glucopyranoside influences several key cellular mechanisms:

  • Apoptosis Induction : Promotes programmed cell death in cancer cells.
  • Autophagy Regulation : Enhances autophagic processes, contributing to its therapeutic effects.
  • Cell Cycle Regulation : Affects the cell cycle by inducing DNA damage response pathways, leading to growth inhibition in malignant cells .

Immunomodulatory Effects

Research indicates that this glycoside can modulate immune responses, enhancing the body's defense mechanisms against infections. It has been shown to increase cytokine production in immune cells, suggesting its potential role as an adjunct in immunotherapy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-glucopyranoside:

  • Antiviral Activity Study :
    • A study demonstrated that this compound inhibited the replication of influenza virus in vitro, showcasing its potential as an antiviral agent.
  • Cancer Research :
    • In a controlled experiment, treatment with Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-glucopyranoside resulted in a significant reduction in tumor size in animal models of breast cancer.
  • Immunomodulation Study :
    • Research indicated that this glycoside enhanced cytokine production in immune cells, suggesting its role in boosting immune responses during infections .

Mechanism of Action

The mechanism of action of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside involves its interaction with molecular targets in the cardiovascular system. It is believed to exert its effects by modulating pathways involved in cardiovascular function, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Saponins

Compound Name Aglycone Type Glycosylation Pattern Source Key Structural Differences References
Ophiogenin-3-O-α-L-Rha-(1→2)-β-D-Glc Ophiogenin (spirostanol) α-L-Rha-(1→2)-β-D-Glc (disaccharide) Sulfur-fumigated herbs Simpler disaccharide; spirostanol backbone
12-Hydroxyophiogenin-3-O-α-L-Rha-(1→2)-β-D-Glc 12-Hydroxyophiogenin α-L-Rha-(1→2)-β-D-Glc (disaccharide) Sulfur-fumigated herbs Hydroxylation at C-12 of aglycone
Pennogenin 3-O-[2-O-Acetyl-α-L-Rha-(1→2)][β-D-Xyl-(1→4)]-β-D-Glc Pennogenin (spirostanol) 2-O-Acetyl-α-L-Rha-(1→2) + β-D-Xyl-(1→4)-β-D-Glc (branched trisaccharide) Sulfur-fumigated herbs Acetylated rhamnose; additional xylose branch
Parisvietnaside A (3β,5α,6α-trihydroxy-7(8)-en-isospirostanol glycoside) Isospirostanol β-D-Glc-(1→3)[α-L-Rha-(1→2)]-β-D-Glc (trisaccharide) Paris vietnamensis Trisaccharide; hydroxylation at C-5α and C-6α
(25R)-Diosgenin-3-O-α-L-Rha-(1→2)-β-D-Glc Diosgenin (spirostanol) α-L-Rha-(1→2)-β-D-Glc (disaccharide) Paris vietnamensis Diosgenin aglycone instead of ophiogenin
Ginsenoside A1 (Dammarane-type) Dammarane triterpene 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-Glc (disaccharide) Ginseng species Triterpenoid backbone; 6-deoxy-mannose substitution
3β-[(α-L-Arabinopyranosyl)oxy]-19α-hydroxyolean-12-en-28-oic acid 28-β-D-Glc Oleanolic acid (triterpene) α-L-Ara-(1→6)-β-D-GlcUA (glucuronopyranoside) Salsola collina Triterpenoid aglycone; glucuronic acid substitution

Aglycone Variations

  • Spirostanol vs. Triterpenoid Backbones: Ophiogenin derivatives (spirostanol) are structurally distinct from triterpenoid saponins (e.g., oleanolic acid in or dammarane in ). Spirostanols feature a fused 27-carbon skeleton with a characteristic spiroketal ring, whereas triterpenoids (30 carbons) have a pentacyclic or tetracyclic structure. These differences influence membrane interaction and receptor binding . Functional Groups: Hydroxylation or oxidation at positions like C-12 () or C-5α/C-6α () modulates bioactivity. For example, 12-hydroxyophiogenin may exhibit enhanced anti-inflammatory properties compared to non-hydroxylated analogues .

Glycosylation Patterns

  • Sugar Composition and Linkage: The (1→2) linkage of rhamnose to glucose in the target compound is simpler than the (1→3)[(1→2)] branching in Parisvietnaside A () or the (1→4) xylose substitution in pennogenin derivatives (). Increased glycosylation complexity (e.g., trisaccharides) often enhances water solubility but may reduce membrane permeability . In contrast, glucuronic acid substitutions () enhance polarity, favoring renal excretion .

Biological Activity

Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1→2)-beta-D-glucopyranoside is a naturally occurring terpenoid glycoside derived from the roots of Ophiopogon japonicus. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anti-infective properties, modulation of cellular processes, and potential therapeutic applications.

  • Molecular Formula : C39H62O
  • Molecular Weight : 754.9 g/mol
  • CAS Number : 128502-94-3
PropertyValue
Molecular FormulaC39H62O
Molecular Weight754.9 g/mol
SolubilityDMSO, Methanol, Ethanol

Anti-Infective Properties

Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1→2)-beta-D-glucopyranoside exhibits significant anti-infective activity against various pathogens, including bacteria and viruses. It has shown efficacy against:

  • Bacterial Infections : Effective against strains of Escherichia coli and Staphylococcus aureus.
  • Viral Infections : Demonstrated antiviral activity against influenza virus and herpes simplex virus (HSV) .

Modulation of Cellular Processes

The compound influences several key cellular mechanisms:

  • Apoptosis Induction : It promotes programmed cell death in cancer cells, suggesting potential use in cancer therapy .
  • Autophagy Regulation : Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1→2)-beta-D-glucopyranoside enhances autophagic processes, which may contribute to its therapeutic effects .
  • Cell Cycle Regulation : It affects the cell cycle by inducing DNA damage response pathways, leading to growth inhibition in malignant cells .

Signaling Pathways

The compound interacts with various signaling pathways that are crucial for cellular function:

  • NF-kB Pathway : Modulates inflammatory responses through the NF-kB signaling pathway.
  • PI3K/Akt/mTOR Pathway : Influences metabolic processes and cell survival mechanisms.
  • MAPK/ERK Pathway : Impacts cellular proliferation and differentiation .

Immunomodulatory Effects

Research indicates that Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1→2)-beta-D-glucopyranoside can modulate immune responses, enhancing the body's defense mechanisms against infections and potentially serving as an adjunct in immunotherapy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1→2)-beta-D-glucopyranoside:

  • Study on Antiviral Activity :
    • A study demonstrated that this compound inhibited the replication of influenza virus in vitro, showcasing its potential as an antiviral agent.
  • Cancer Research :
    • In a controlled experiment, treatment with Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1→2)-beta-D-glucopyranoside resulted in a significant reduction in tumor size in animal models of breast cancer.
  • Immunomodulation Study :
    • Research indicated that this glycoside enhanced the production of cytokines in immune cells, suggesting its role in boosting immune responses during infections.

Q & A

Basic Research Questions

Q. How is Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1→2)-beta-D-glucopyranoside isolated and purified from natural sources?

  • Methodology : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, reverse-phase C18) or preparative HPLC. Purity is validated using TLC and HPLC coupled with UV or ELSD detection. Structural confirmation requires spectroscopic methods (NMR, MS) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodology :

  • 1D/2D NMR : Assigns proton (¹H) and carbon (¹³C) signals, with COSY, HSQC, and HMBC for glycosidic linkage confirmation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF determines molecular weight and fragmentation patterns.
  • UV-Vis Spectroscopy : Identifies chromophores like conjugated double bonds or aromatic systems .

Q. What in vitro and in vivo models are appropriate for initial pharmacological screening of its cardiovascular effects?

  • Methodology :

  • In vitro : Enzyme inhibition assays (e.g., angiotensin-converting enzyme (ACE) or HMG-CoA reductase).
  • In vivo : Rodent models of hypertension or ischemia-reperfusion injury, with endpoints like blood pressure measurement or infarct size analysis .

Advanced Research Questions

Q. How to design experiments to study the mechanism of cardiovascular protection mediated by this compound?

  • Methodology :

  • Molecular Docking : Predict interactions with targets like ACE or ion channels using software (AutoDock, Schrödinger).
  • Gene Expression Profiling : RNA-seq or qPCR to assess pathways (e.g., NF-κB, Nrf2).
  • Pharmacological Inhibition : Use pathway-specific inhibitors (e.g., Akt inhibitors) to validate mechanistic hypotheses .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodology :

  • Standardize Protocols : Ensure consistent extraction methods, purity levels (>95%), and assay conditions (e.g., cell lines, dosages).
  • Meta-Analysis : Compare data across studies while accounting for variables like plant source (geographical variation) or glycosylation patterns .

Q. What approaches are used to study structure-activity relationships (SAR) of the glycosidic linkages?

  • Methodology :

  • Synthetic Analogs : Chemoenzymatic synthesis of variants with modified sugar residues (e.g., replacing rhamnose with glucose).
  • Bioactivity Testing : Compare analogs in assays (e.g., antioxidant activity via DPPH radical scavenging).
  • Computational Modeling : Density Functional Theory (DFT) to analyze bond stability and electronic effects .

Q. How to quantify this compound in complex plant extracts with high accuracy?

  • Methodology :

  • HPLC-UV/ELSD : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) and validate with certified reference standards.
  • LC-MS/MS : Enhances specificity in matrices with co-eluting compounds .

Q. What techniques evaluate the interaction of this compound with biological membranes or transporters?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding to membrane receptors.
  • Fluorescence Anisotropy : Assesses membrane fluidity changes upon compound incorporation .

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